molecular formula C23H16Cl2N2O3 B15080893 Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-66-9

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B15080893
CAS No.: 302912-66-9
M. Wt: 439.3 g/mol
InChI Key: RRWCYHWHJIUFED-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by dual 4-chlorophenyl substituents at positions 3 and 7 of the heterocyclic core. Its structure combines electron-withdrawing chlorine atoms and a carboxylate ester group, which influence its physicochemical properties and reactivity .

Properties

CAS No.

302912-66-9

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16Cl2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3

InChI Key

RRWCYHWHJIUFED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrrolo[1,2-c]pyrimidine derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core fused with chlorobenzoyl and chlorophenyl substituents. The presence of chlorine atoms in its structure may enhance its biological activity and influence its interactions with various biological targets. Pyrrolopyrimidines, compared to single pyrrole and pyrimidine cores, have more diverse and effective pharmacological characteristics as fusion scaffolds .

Potential Applications

This compound has potential applications in:

  • Studies on interactions with biological targets Crucial for understanding its mechanism of action. These studies may involve various methods.
  • Drug discovery The unique structure and presence of chlorinated aromatic groups may enhance lipophilicity and biological activity compared to similar compounds.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameSimilarity
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.85
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate0.80
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate0.75

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at positions 3 and 7 of the pyrrolo[1,2-c]pyrimidine scaffold. Key differences in substituents, molecular properties, and functional outcomes are highlighted below.

Structural Variations and Molecular Properties

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) ChemSpider ID Reference
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (Target) 4-Chlorophenyl 4-Chlorobenzoyl C₂₇H₁₉Cl₂N₂O₃ ~495.3 (estimated) Not provided
Ethyl 7-(4-chlorobenzoyl)-3-(2,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 2,4-Dimethoxyphenyl 4-Chlorobenzoyl C₂₉H₂₄ClN₂O₅ 529.97 4335328
Ethyl 3-(4-biphenylyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Biphenylyl 4-Chlorobenzoyl C₂₉H₂₁ClN₂O₃ 480.95 4335328
Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Bromophenyl 4-Bromobenzoyl C₂₃H₁₆Br₂N₂O₃ 528.20 2681636
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate 4-Chlorophenyl 4-Methylbenzoyl C₂₈H₂₂ClN₂O₃ 481.94 Not provided

Key Observations:

  • Electron-Donating vs.
  • Halogen Effects : Brominated analogs (e.g., ) exhibit higher molecular weights and lipophilicity than chlorinated derivatives, which may influence bioavailability or binding affinity in biological systems.
  • Bulkier Substituents : The biphenylyl group in introduces steric hindrance, which could reduce enzymatic degradation but may also limit membrane permeability.

Fluorescence and Quantum Yield

Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (a dimethoxy-substituted analog) demonstrated a quantum yield of 55% , attributed to its extended π-conjugated system . In contrast, the target compound’s 4-chlorophenyl/4-chlorobenzoyl groups lack such conjugation, suggesting lower fluorescence efficiency. This highlights the role of methoxy groups in enhancing photophysical properties for sensor applications .

Biological Activity

Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.

Structural Characteristics

The compound features a pyrrolo[1,2-c]pyrimidine core, substituted with chlorobenzoyl and chlorophenyl groups. Its molecular formula is C23H16Cl2N2O3C_{23}H_{16}Cl_2N_2O_3 with a molecular weight of approximately 358.23 g/mol. The presence of chlorine atoms may enhance its lipophilicity and biological interactions compared to non-chlorinated analogs.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Specifically, studies have shown effective activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) reported in the range of 4 to 32 µg/mL for related compounds targeting Mycobacterium tuberculosis (MDR strains) and other pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar heterocyclic compounds have demonstrated significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and A375. For instance, derivatives with similar scaffolds have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), which are crucial in cancer progression .

Anti-inflammatory and Antidiabetic Activities

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. Additionally, some related compounds have shown potential in managing diabetes by influencing glucose metabolism and insulin sensitivity .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : Starting materials are reacted under controlled conditions to form the pyrimidine structure.
  • Substitution Reactions : Chlorobenzoyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
  • Purification : The final compound is purified using recrystallization methods to achieve high purity levels necessary for biological testing.

Case Studies and Research Findings

StudyFocusFindings
Antitubercular ActivityActive against H37Rv-MTB strain with MIC values ranging from 4 to 32 µg/mL.
Anticancer ActivityExhibited IC50 values as low as 0.36 µM against CDK2; significant antiproliferative effects on tumor cell lines.
Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; potential for therapeutic use in inflammatory diseases.

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